tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines It features a tert-butyl ester group, an azetidine ring, and a 5-iodopyridin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the 5-iodopyridin-2-yloxy group: This step often involves a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with an iodinating agent.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the azetidine ring or the pyridine moiety.
Reduction: The compound can be reduced under specific conditions, potentially affecting the iodine atom or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the iodine position.
Scientific Research Applications
Chemistry: tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its azetidine ring and pyridine moiety are common features in bioactive molecules, making it a valuable scaffold for drug discovery.
Industry: The compound’s unique properties may find applications in the development of new materials, such as polymers or coatings, where specific structural features are required.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and pyridine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl 3-iodopyrrolidine-1-carboxylate: This compound features a pyrrolidine ring instead of an azetidine ring.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar pyridine moiety but includes a boronate ester group.
Uniqueness: tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a 5-iodopyridin-2-yloxy group. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(5-iodopyridin-2-yl)oxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-5-4-9(14)6-15-11/h4-6,10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUVWQYRMMCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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